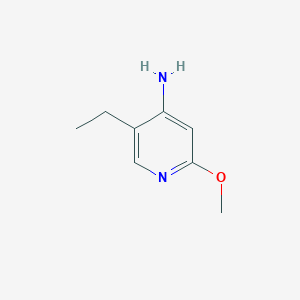
2-Isothiocyanato-3,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-3,6-dimethylpyridine is an organic compound with the molecular formula C8H8N2S It is a derivative of pyridine, characterized by the presence of an isothiocyanate group at the 2-position and methyl groups at the 3- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isothiocyanato-3,6-dimethylpyridine typically involves the reaction of 2-amino-3,6-dimethylpyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
2-Amino-3,6-dimethylpyridine+Thiophosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Isothiocyanato-3,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Isothiocyanato-3,6-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3,6-dimethylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity underlies its use in various chemical reactions and potential biological activities. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Isothiocyanatopyridine: Lacks the methyl groups at the 3- and 6-positions.
3-Isothiocyanato-2,6-dimethylpyridine: The isothiocyanate group is at the 3-position instead of the 2-position.
2-Isothiocyanato-4,6-dimethylpyridine: The methyl groups are at the 4- and 6-positions instead of the 3- and 6-positions.
Uniqueness
2-Isothiocyanato-3,6-dimethylpyridine is unique due to the specific positioning of the isothiocyanate and methyl groups, which can influence its reactivity and potential applications. The presence of the methyl groups at the 3- and 6-positions can affect the electronic properties of the pyridine ring, potentially leading to different reactivity compared to other isothiocyanato-substituted pyridines.
Properties
CAS No. |
59181-04-3 |
|---|---|
Molecular Formula |
C8H8N2S |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-isothiocyanato-3,6-dimethylpyridine |
InChI |
InChI=1S/C8H8N2S/c1-6-3-4-7(2)10-8(6)9-5-11/h3-4H,1-2H3 |
InChI Key |
UDRFXVYLZSGCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


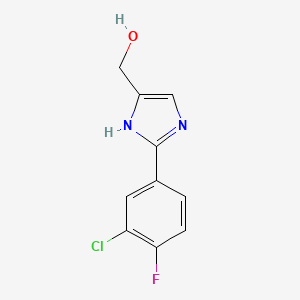
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
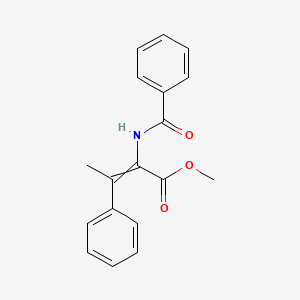
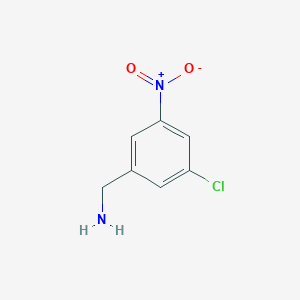
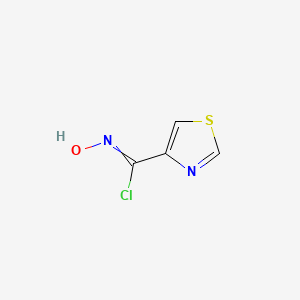
![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)
![Ethyl 8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13686749.png)
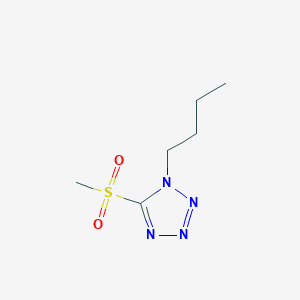
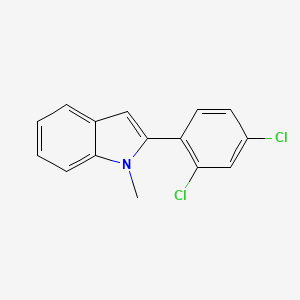

![8-Boc-6-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13686811.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13686815.png)
![2-[4-(tert-Butyl)phenyl]-2-methylpropylboronic Acid Pinacol Ester](/img/structure/B13686816.png)
